molecular formula C8H15NO B569669 2-Propanone, (N-butylformimidoyl)- (6CI) CAS No. 118800-69-4

2-Propanone, (N-butylformimidoyl)- (6CI)

Cat. No.: B569669
CAS No.: 118800-69-4
M. Wt: 141.214
InChI Key: OMHOMNCHVBBMHL-UHFFFAOYSA-N
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Description

This modification introduces a nitrogen-containing imine functional group, altering its physicochemical properties compared to acetone or other substituted 2-propanone derivatives.

Properties

CAS No.

118800-69-4

Molecular Formula

C8H15NO

Molecular Weight

141.214

IUPAC Name

4-butyliminobutan-2-one

InChI

InChI=1S/C8H15NO/c1-3-4-6-9-7-5-8(2)10/h7H,3-6H2,1-2H3

InChI Key

OMHOMNCHVBBMHL-UHFFFAOYSA-N

SMILES

CCCCN=CCC(=O)C

Synonyms

2-Propanone, (N-butylformimidoyl)- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2-Propanone Derivatives

2-Propanone, methylhydrazone
  • Structure : (CH₃)₂C=NNHCH₃.
  • Occurrence : Found in Syzygium aromaticum (clove) essential oil at 1.54% concentration, contributing to aroma profiles .
  • Properties : Higher molecular weight and polarity compared to acetone due to the hydrazone group, likely influencing volatility and solubility.
2-Propanone (Acetone)
  • Structure : (CH₃)₂CO.
  • Occurrence: Common solvent and volatile organic compound (VOC) in industrial and natural systems. In sweet cherry cultivars, 2-propanone is a major carbonyl compound (5.15–15.12 µg/kg), influencing fruity aromas .
  • Properties : Lower boiling point (56°C) and higher volatility than its substituted derivatives.
Comparison Insights

Its imine group may enhance reactivity in nucleophilic additions, similar to hydrazones .

Functional Group Analogs

Imidoyl Derivatives (e.g., Protonitazene)
  • Structure: Benzimidazole derivatives with substituted imine groups (e.g., Protonitazene: benzimidazole with propoxybenzyl and diethylaminoethyl groups) .
  • Properties: Imidoyl groups in pharmaceuticals often enhance lipid solubility and bioavailability.
Carbonyl Compounds in Food Systems
  • Examples : 2-Hexenal (green leaf volatile, 2.16–10.39 µg/kg in cherries), acetaldehyde (2.27–5.55 µg/kg) .
  • Comparison: Unlike linear aldehydes, 2-propanone derivatives with bulky substituents (e.g., N-butylformimidoyl) may exhibit lower volatility and altered odor thresholds.

Physicochemical and Functional Differences

Data Table: Key Properties of 2-Propanone and Derivatives
Compound Molecular Formula Functional Group Boiling Point (°C, estimated) Occurrence/Concentration
2-Propanone (acetone) C₃H₆O Ketone 56 5.15–15.12 µg/kg (cherries)
2-Propanone, methylhydrazone C₄H₁₀N₂O Hydrazone ~120–150 (estimated) 1.54% in clove oil
2-Propanone, (N-butylformimidoyl)- C₈H₁₆N₂O Imidoyl >150 (estimated) Not reported in evidence
Protonitazene (imidoyl analog) C₂₃H₃₀N₄O₃ Benzimidazole-imine Not reported Pharmaceutical candidate

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